molecular formula C13H16N2O3 B2997008 4-Acetamidophenyl pyrrolidine-1-carboxylate CAS No. 701973-29-7

4-Acetamidophenyl pyrrolidine-1-carboxylate

Cat. No.: B2997008
CAS No.: 701973-29-7
M. Wt: 248.282
InChI Key: LTSGSFRZJKFMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamidophenyl pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a pyrrolidine ring through a carboxylate group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenyl pyrrolidine-1-carboxylate typically involves the reaction of 4-acetamidophenyl acetate with pyrrolidine under specific conditions. One common method involves the use of acetic acid as a solvent and a catalyst to facilitate the reaction. The reaction is carried out at a moderate temperature to ensure the formation of the desired product in good yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required quality standards for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenyl pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-Acetamidophenyl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial or viral replication, thereby exhibiting antibacterial or antiviral properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamidophenyl acetate
  • 4-Acetamidophenyl pyrrolidine-1-carboxamide
  • 4-Acetamidophenyl pyrrolidine-1-carboxylic acid

Uniqueness

4-Acetamidophenyl pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of both acetamido and carboxylate groups attached to a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-acetamidophenyl) pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10(16)14-11-4-6-12(7-5-11)18-13(17)15-8-2-3-9-15/h4-7H,2-3,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSGSFRZJKFMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640894
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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